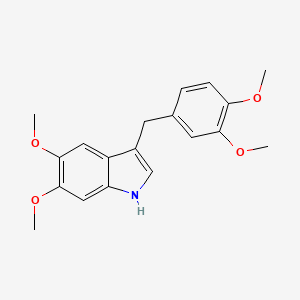![molecular formula C9H9N5O2 B12909889 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-60-5](/img/structure/B12909889.png)
5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a pyridine ring, both of which are common structures in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine and pyridine rings.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine and pyridine compounds.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one: Similar in structure but with different substituents.
Pyrimidine derivatives: Compounds with modifications to the pyrimidine ring.
Pyridine derivatives: Compounds with modifications to the pyridine ring.
Uniqueness
The uniqueness of 5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one lies in its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
77961-60-5 |
|---|---|
Molekularformel |
C9H9N5O2 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
5-amino-2-[(6-oxo-1H-pyridin-3-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O2/c10-6-4-12-9(14-8(6)16)13-5-1-2-7(15)11-3-5/h1-4H,10H2,(H,11,15)(H2,12,13,14,16) |
InChI-Schlüssel |
AONYEEFAPRFURI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC=C1NC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)


![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)

![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)




